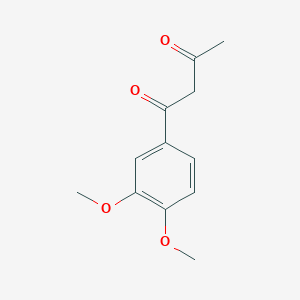

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Description

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a β-diketone derivative characterized by a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3- and 4-positions. The compound’s structure combines the electron-donating methoxy groups with the conjugated diketone system, which influences its chemical reactivity, solubility, and coordination properties. β-Diketones are widely used as ligands in coordination chemistry, catalysts, and intermediates in organic synthesis. The methoxy substituents enhance solubility in polar solvents and modulate electronic effects, making this compound distinct from other aryl-substituted diketones .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPDJSMZXOYFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method is notable for its green metrics and moderate yield. Another approach involves the reaction between ketones, formaldehyde, and N-heterocycles . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(3,4-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens and nitrating agents.

Applications De Recherche Scientifique

1-(3,4-Dimethoxyphenyl)butane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to target molecules. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparaison Avec Des Composés Similaires

Electronic Effects

- Methoxy groups (electron-donating): Stabilize the diketone enolate via resonance, favoring chelation with metal ions (e.g., Cu²⁺, Fe³⁺) .

- Chlorine/Nitro groups (electron-withdrawing): Reduce electron density on the diketone, increasing susceptibility to nucleophilic attack. For example, 1-(3,4-Dichlorophenyl)butane-1,3-dione exhibits faster keto-enol tautomerism than the methoxy analogue .

- Fluorinated groups: Trifluoromethyl and fluoro substituents (e.g., in 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione) lower HOMO energy, enhancing resistance to oxidation .

Solubility and Stability

- Methoxy and nitro derivatives show higher solubility in polar solvents (e.g., DMSO, acetone) compared to fluorinated or chlorinated analogues .

- Fluorinated compounds (e.g., 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione) exhibit superior thermal stability (decomposition >250°C) due to strong C-F bonds .

Activité Biologique

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a diketone compound characterized by its unique structure that includes a butane backbone and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C12H14O4, and it has garnered attention for its potential biological activities, including antiparasitic and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a diketone functional group at positions 1 and 3, which is significant for its reactivity and biological interactions. The presence of methoxy groups enhances its solubility and may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiparasitic Activity

Research indicates that this compound exhibits antiparasitic activity . Studies suggest that it may inhibit the growth of certain parasites, although specific mechanisms remain to be fully elucidated. The diketone structure is believed to play a role in its interaction with biological targets.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structural features may contribute to its efficacy against various tumors.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular receptors or enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

Study 1: Antitumor Activity

A recent case study explored the antitumor activity of related diketones and indicated that compounds with similar structures to this compound showed significant cytotoxic effects on various cancer cell lines. This suggests a potential for developing new therapeutic agents based on this compound's structure .

Study 2: Antiparasitic Effects

Another study focused on the antiparasitic effects of diketones, including this compound. The results demonstrated that the compound inhibited the growth of specific parasitic strains in vitro, suggesting a viable pathway for further research into its medicinal applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving readily available precursors. Its derivatives are also being explored for enhanced biological activity:

| Derivative Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)butane-1,3-dione | Similar diketone structure | Anticancer properties |

| 2-(3,4-Dimethoxyphenyl)butane-2,3-dione | Diketone located at different positions | Varying antiparasitic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.